1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole
Overview
Description
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole is a silicon-based reagent widely used in organic synthesis. It is known for its role in introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group to amines, which is crucial in peptide synthesis and other organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole can be synthesized from 2-trimethylsilylethyl carbonochloridite and N-hydroxybenzotriazole. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole primarily undergoes substitution reactions. It reacts with amines to form Teoc-protected amines, which are valuable intermediates in organic synthesis .
Common Reagents and Conditions
Reagents: Amines, triethylamine, and solvents like dichloromethane.
Major Products
The major products formed from these reactions are Teoc-protected amines, which can be further utilized in various synthetic pathways .
Scientific Research Applications
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole has diverse applications in scientific research:
Chemistry: Used in peptide synthesis for the protection of amine groups.
Biology: Facilitates the synthesis of biologically active peptides and proteins.
Medicine: Plays a role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects by introducing the Teoc protecting group to amines. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole, leading to the formation of a stable Teoc-protected amine. This process is facilitated by the presence of a base, which deprotonates the amine, increasing its nucleophilicity .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione: Another silicon-based reagent used for similar purposes.
N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide: Also used for introducing the Teoc protecting group.
Uniqueness
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole is unique due to its high reactivity and efficiency in introducing the Teoc protecting group, making it a preferred choice in peptide synthesis and other organic transformations .
Properties
IUPAC Name |
benzotriazol-1-yl 2-trimethylsilylethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3Si/c1-19(2,3)9-8-17-12(16)18-15-11-7-5-4-6-10(11)13-14-15/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUJSLXVBATBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)ON1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551926 | |
Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113306-55-1 | |
Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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